Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate
Description
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by a trifluoromethyl group, an amino group, and a methyl ester substituent. This compound belongs to a class of strained-ring molecules with applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group introduces reactivity for further functionalization. Its cyclopropane core imparts conformational rigidity, making it valuable in structure-activity relationship studies.
Properties
IUPAC Name |
methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQXNNGBFIGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Step:
The pivotal step involves the addition of 1-diazo-2,2,2-trifluoroethane (a trifluoromethyl diazo compound) to methyl 2-[(tert-butoxycarbonyl)amino]acrylate. This process is followed by thermal decomposition of the resulting pyrazoline intermediate, ultimately leading to the target compound.
Procedure:
- Starting Material: Methyl 2-[(tert-butoxycarbonyl)amino]acrylate
- Reagent: 1-diazo-2,2,2-trifluoroethane
- Conditions: The diazo compound is added to the acrylate under controlled conditions, often at low temperature to prevent side reactions.
- Thermal Decomposition: The pyrazoline intermediate is heated to decompose, facilitating cyclopropane ring formation.
Outcome:
This method yields both trans- and cis- isomers of the target compound with high efficiency, producing gram-scale quantities from readily available starting materials.
Research Reference:
- Mykhailiuk et al. (2009) describe this approach as a simple, scalable, and high-yielding method, emphasizing the use of diazo chemistry for cyclopropanation (see reference).
Starting from L-Serine Derivatives
Methodology:
- The synthesis begins with L-serine , which undergoes a sequence of transformations to introduce the trifluoromethyl group and form the cyclopropane ring.
- The process involves converting serine into amino acid derivatives, followed by diazo transfer or carbene insertion reactions to generate the cyclopropane core.
Process Highlights:
- Conversion of serine to amino acid intermediates.
- Reaction with diazo compounds or carbene precursors to form the cyclopropane ring.
- Subsequent functional group manipulations to yield methyl ester and amino functionalities.
Research Findings:
- The method allows for the production of gram quantities in a single synthetic run, demonstrating efficiency and scalability (see reference).
Cyclopropanation Using Metal Catalysts
Alternative Approach:
Some studies describe the use of metal-catalyzed cyclopropanation of alkenes with trifluoromethyl diazo compounds, such as rhodium or copper catalysts, to generate trifluoromethyl-substituted cyclopropanes.
Procedure:
- Alkenes bearing amino or ester groups are treated with 2-diazo-1,1,1-trifluoroethane.
- Catalysts facilitate carbene transfer, forming the cyclopropane ring with trifluoromethyl substitution.
Limitations:
- While effective, this method may require careful control of reaction conditions to favor the formation of the desired isomers and avoid side reactions.
Research Reference:
- Synthesis and utility of trifluoromethyl cyclopropanes via this route are discussed, though specific procedures for methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate are less direct and often involve subsequent functional group transformations.
Summary of Key Data
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Diazo addition to acrylates | Methyl 2-[(tert-butoxycarbonyl)amino]acrylate | 1-diazo-2,2,2-trifluoroethane | Controlled temperature, thermal decomposition | High | Produces both trans- and cis- isomers, scalable |
| From L-serine derivatives | L-Serine | Diazo compounds, catalysts | Multi-step, specific conditions | Variable | Suitable for gram-scale synthesis |
| Metal-catalyzed cyclopropanation | Alkenes + trifluoromethyl diazo compounds | Rh or Cu catalysts | Ambient or elevated temperature | Moderate to high | Requires careful control |
Notes and Considerations
- Safety: Diazo compounds are potentially explosive and toxic; proper handling and safety protocols are essential.
- Selectivity: The reaction conditions influence the trans/cis ratio; temperature and catalyst choice can be optimized for selectivity.
- Scalability: The described methods are suitable for gram-scale synthesis, making them practical for research and industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
Oxidation typically targets the amino group, forming nitro or oxime derivatives. The trifluoromethyl group remains inert under these conditions.
Reduction Reactions
The ester and amino groups participate in reduction pathways:
Selective reduction of the ester to a primary alcohol occurs with LiAlH₄, while catalytic hydrogenation cleaves the ester to a carboxylic acid .
Substitution Reactions
The trifluoromethyl group exhibits limited but measurable nucleophilic substitution reactivity:
Substitution at the trifluoromethyl group requires harsh conditions due to its strong C–F bonds and electron-withdrawing nature .
Cyclopropanation and Ring-Opening
The cyclopropane ring participates in strain-driven reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Rh₂(OAc)₄ | CH₂Cl₂, diazo compound | Pyrazoline intermediate (thermal decomposition) | 75% | |
| HCl (g) | Gas-phase, 200°C | Ring-opened linear carboxylic acid derivative | 60% |
The compound can act as a dienophile in cyclopropanation reactions with diazo compounds . Acid-catalyzed ring-opening produces linear chain derivatives .
Comparative Reactivity with Analogues
The amino group significantly alters reactivity compared to non-amino analogues:
| Compound | Oxidation (KMnO₄) | Reduction (LiAlH₄) | Substitution (NaSH) |
|---|---|---|---|
| This compound | Nitro derivative | Primary alcohol | Thiol substitution |
| Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | No reaction | No reaction | No reaction |
The amino group enables oxidation and enhances nucleophilic substitution at the CF₃ group, which is unreactive in the non-amino analogue .
Mechanistic Insights
-
Oxidation : Proceeds via a two-electron mechanism, forming an imine intermediate that is further oxidized to nitro groups.
-
Reduction : LiAlH₄ attacks the ester carbonyl, while Pd-C/H₂ facilitates decarboxylation .
-
Substitution : Follows an SN2 pathway at the CF₃ group, with fluoride as the leaving group.
Scientific Research Applications
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring can interact with enzymes and receptors, influencing various biochemical processes. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Cyclopropane Carboxylate Esters with Trifluoromethyl Groups
- Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (): Synthesized via a general procedure involving vinylbenzene derivatives, yielding a scalemic mixture as a colorless oil. The trifluoromethylphenyl group enhances steric bulk and electronic effects compared to the amino-substituted target compound. This difference influences reactivity in downstream applications, such as catalysis or polymer synthesis .
- 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (): Prepared via silica gel chromatography, this derivative exhibits dual trifluoromethyl groups, increasing hydrophobicity. Its NMR data (δ 7.99–1.58 ppm) highlight distinct aromatic and cyclopropane proton environments, contrasting with the amino-substituted target compound’s expected spectral profile .
Amino-Substituted Cyclopropane Derivatives
- (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic Acid (): A carboxylic acid analogue of the target compound, with a molecular weight of 169.10 g/mol. The absence of the methyl ester reduces lipophilicity, impacting bioavailability. This compound is cataloged at $8,000/g, reflecting its niche applications in enantioselective synthesis or peptide mimetics .
Herbicidal and Pesticidal Activity
- Aryl-Substituted Cyclopropanes (): Compounds with substituents like 4-(trifluoromethyl)phenyl or 3,4,5-trimethoxyphenyl exhibit herbicidal activity against rape (Brassica napus) but weak effects on barnyard grass. The target compound’s amino group may modulate selectivity due to hydrogen-bonding interactions with plant enzymes .
- Cyphenothrin (): A cyclopropane-carboxylate insecticide containing a cyano-phenoxy group. Unlike the target compound, cyphenothrin’s efficacy against fleas and ticks stems from its pyrethroid-like neurotoxic activity, highlighting how substituent choice dictates biological targeting .
Physicochemical Properties
Table 1: Comparative Data for Selected Cyclopropane Derivatives
Biological Activity
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a compound of significant interest in both agricultural and medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring, an amino group, and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 219.59 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which plays a crucial role in its interaction with biological systems.
Ethylene Agonist Properties
One of the most notable biological activities of this compound is its role as an ethylene agonist in plants. It interacts with ethylene receptors, leading to various physiological responses such as:
- Root elongation
- Fruit ripening
- Modulation of plant growth and development
These properties make it a valuable compound in agricultural research aimed at enhancing crop yield and quality.
The mechanism by which this compound exerts its effects involves:
- Binding to ethylene receptors , triggering downstream signaling pathways that influence growth responses.
- The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.
- The rigid cyclopropane structure contributes to the specificity of interactions with biological targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Differences |
|---|---|---|
| Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | Lacks amino group | Does not exhibit biological activity related to ethylene |
| 1-Aminocyclopropane-1-carboxylate | Lacks trifluoromethyl group | Different reactivity profile due to missing CF3 group |
| Trifluoromethylcyclopropane | Lacks both amino and carboxylate groups | Less polar and less biologically active |
This table highlights how the combination of the trifluoromethyl and amino groups in this compound contributes to its distinct biological activity.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various contexts:
- Plant Defense Mechanisms : Research indicates that this compound can modulate ethylene biosynthesis, enhancing plant defense against pathogens. For instance, it has been shown to increase resistance in maize against certain diseases by activating virulence systems that bolster plant defenses .
- Synthesis and Applications : The compound serves as a building block for synthesizing more complex biologically active molecules. Its unique properties make it suitable for developing agrochemicals aimed at improving crop resilience and productivity .
- In Vitro Studies : Laboratory studies have demonstrated that this compound influences cellular signaling pathways associated with growth and development in various plant species .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Cyclopropanation of α,β-unsaturated esters or ketones via [2+1] cycloaddition is a key step. For example, using diazo compounds (e.g., trimethylsilyl diazomethane) with transition metal catalysts (e.g., Rh(II)) under inert conditions can minimize side reactions . Post-functionalization of the cyclopropane core with trifluoromethyl groups may involve radical trifluoromethylation or nucleophilic substitution. Reaction optimization includes controlling temperature (−78°C to 25°C), solvent polarity (THF or DCM), and catalyst loading (1–5 mol%) to avoid ring-opening byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic spectral features should researchers prioritize?
- Methodological Answer :
- NMR : The cyclopropane ring protons appear as distinct multiplets in the 1.5–3.0 ppm range (¹H NMR), with coupling constants (J = 5–10 Hz) indicative of ring strain. ¹⁹F NMR detects the CF₃ group as a singlet near −60 ppm .
- LCMS : High-resolution LCMS (e.g., m/z [M+H]+) confirms molecular weight, while retention times under acidic (e.g., SMD-TFA05) vs. neutral conditions help assess polarity and stability .
- IR : Stretching frequencies for the ester carbonyl (∼1740 cm⁻¹) and amino groups (∼3300 cm⁻¹) validate functional group integrity .
Advanced Research Questions
Q. How do steric strain (cyclopropane ring) and electronic effects (CF₃ group) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The cyclopropane’s angle strain increases susceptibility to ring-opening under acidic/basic conditions or via transition metal-mediated pathways. The electron-withdrawing CF₃ group polarizes adjacent bonds, directing nucleophilic attack to the carboxylate carbonyl. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves trapping intermediates (e.g., using MeOH quenching) and analyzing products via LCMS .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles when using different cyclopropanation catalysts?
- Methodological Answer : Systematic screening of catalysts (e.g., Rh(II) vs. Cu(I)) and additives (e.g., chiral ligands) under standardized conditions is critical. For example, Rh(II) acetate may favor trans-diastereomers, while Cu(OTf)₂ promotes cis-selectivity. Byproducts (e.g., ring-opened aldehydes) can be quantified via GC-MS or HPLC. Contradictions often arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (glovebox, Schlenk line) are recommended .
Q. What strategies are effective for achieving enantiomeric purity, and how can chiral resolution be optimized?
- Methodological Answer : Asymmetric cyclopropanation using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes) can induce enantioselectivity. Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates enantiomers. Racemization risks are mitigated by avoiding high temperatures (>40°C) during synthesis .
Q. How can computational modeling predict regioselectivity in functionalization reactions (e.g., amidation, fluorination)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For example, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. Validation involves synthesizing predicted products and comparing with experimental NMR/LCMS data .
Q. In multi-step syntheses, how can competing side reactions (e.g., cyclopropane ring-opening) be minimized?
- Methodological Answer : Solvent selection is critical: non-polar solvents (toluene) stabilize the cyclopropane ring, while polar aprotic solvents (DMF) may accelerate ring-opening. Low temperatures (−20°C) and short reaction times reduce degradation. Monitoring via TLC or inline IR spectroscopy allows real-time adjustment of reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
